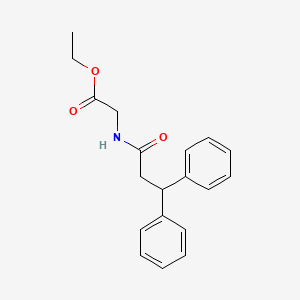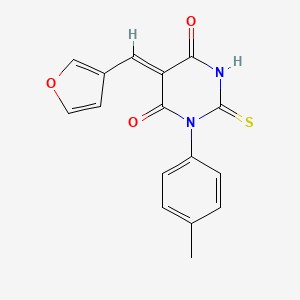![molecular formula C15H21NO3 B4734224 propyl 4-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B4734224.png)
propyl 4-[(2,2-dimethylpropanoyl)amino]benzoate
Descripción general
Descripción
Propyl 4-[(2,2-dimethylpropanoyl)amino]benzoate, also known as propyphenazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of pain and inflammation. This compound belongs to the family of pyrazolones, which are known for their analgesic, antipyretic, and anti-inflammatory properties. Propyphenazone has been extensively studied for its various pharmacological and biological effects.
Aplicaciones Científicas De Investigación
Propyphenazone has been extensively studied for its various pharmacological and biological effects. It has been found to exhibit analgesic, antipyretic, and anti-inflammatory properties. It has also been shown to have a potent inhibitory effect on the production of prostaglandins, which are known to play a key role in the inflammatory response. Propyphenazone has been used in the treatment of various conditions such as headache, toothache, menstrual pain, and rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of propyl 4-[(2,2-dimethylpropanoyl)amino]benzoatene involves the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Propyphenazone inhibits both COX-1 and COX-2 enzymes, which results in a decrease in the production of prostaglandins. This leads to a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects:
Propyphenazone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a key regulator of the inflammatory response. Propyphenazone has been found to have a half-life of approximately 2-4 hours and is primarily metabolized by the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyphenazone has been widely used in laboratory experiments due to its potent analgesic, antipyretic, and anti-inflammatory properties. It has been found to be effective in various animal models of pain and inflammation. However, there are some limitations associated with the use of propyl 4-[(2,2-dimethylpropanoyl)amino]benzoatene in laboratory experiments. For example, it has been found to have a narrow therapeutic index, which means that it can cause toxicity at higher doses. It has also been found to have some adverse effects such as gastrointestinal bleeding, renal impairment, and hepatic injury.
Direcciones Futuras
There are several future directions for the study of propyl 4-[(2,2-dimethylpropanoyl)amino]benzoatene. One area of research is the development of more potent and selective COX inhibitors that can be used in the treatment of pain and inflammation. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory effects of propyl 4-[(2,2-dimethylpropanoyl)amino]benzoatene. This could lead to the development of new drugs that target specific pathways in the inflammatory response. Additionally, the use of propyl 4-[(2,2-dimethylpropanoyl)amino]benzoatene in combination with other drugs could be explored to enhance its therapeutic efficacy and reduce its adverse effects.
Propiedades
IUPAC Name |
propyl 4-(2,2-dimethylpropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-5-10-19-13(17)11-6-8-12(9-7-11)16-14(18)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEIISYFWGGLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-(2,2-dimethylpropanamido)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4734141.png)
![N-(4-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4734143.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B4734148.png)

![1-(3-fluorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4734164.png)
![1-(4-chlorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4734168.png)
![2-{[4-allyl-5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4734169.png)
![3-{[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4734177.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4734186.png)
![N-benzyl-N-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B4734192.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4734214.png)
![2-chloro-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4734219.png)
methanone](/img/structure/B4734227.png)